![molecular formula C10H14O5 B14284295 Benzoic acid;1-hydroperoxypropan-1-ol CAS No. 138806-33-4](/img/structure/B14284295.png)
Benzoic acid;1-hydroperoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;1-hydroperoxypropan-1-ol is a compound that combines the properties of benzoic acid and 1-hydroperoxypropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 1-hydroperoxypropan-1-ol is an organic peroxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .
1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .
Industrial Production Methods
Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;1-hydroperoxypropan-1-ol undergoes various chemical reactions, including:
Reduction: Benzoic acid can be reduced to benzyl alcohol, and 1-hydroperoxypropan-1-ol can be reduced to propanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl peroxide, propanoic acid.
Reduction: Benzyl alcohol, propanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;1-hydroperoxypropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential use in drug formulations and as an antimicrobial agent.
Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Phenylacetic acid: Similar structure but with an additional methylene group between the benzene ring and the carboxyl group.
Hydroxybenzoic acids: Include compounds like p-hydroxybenzoic acid and m-hydroxybenzoic acid, which have hydroxyl groups on the benzene ring.
Uniqueness
Benzoic acid;1-hydroperoxypropan-1-ol is unique due to its combination of aromatic carboxylic acid and organic peroxide properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Eigenschaften
CAS-Nummer |
138806-33-4 |
---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
benzoic acid;1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3 |
InChI-Schlüssel |
NFOUIDPAGXTJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)OO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.